N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of carbamoyl, fluorophenyl, and imidazo[2,1-b][1,3]thiazole groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction could produce amines or alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new bioactive compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
- N-(4-carbamoylphenyl)-5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxamide
- 1-(2-carbamoylphenyl)-3-(4-fluorophenyl)urea
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C20H15FN4O2S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H15FN4O2S/c1-11-17(19(27)23-15-5-3-2-4-14(15)18(22)26)28-20-24-16(10-25(11)20)12-6-8-13(21)9-7-12/h2-10H,1H3,(H2,22,26)(H,23,27) |
InChI Key |
KQFFFAMNRIAYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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